molecular formula C22H43NO4 B13864947 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid

13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid

Cat. No.: B13864947
M. Wt: 385.6 g/mol
InChI Key: KFWKCXQXOIERRA-UHFFFAOYSA-N
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Description

13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid is a complex organic compound with a unique structure that includes an oxazolidine ring

Preparation Methods

The synthesis of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the oxazolidine ring, followed by the introduction of the tridecanoic acid chain. Common reagents used in the synthesis include butylamine, dimethyl carbonate, and tridecanoic acid. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or toluene, under controlled temperatures and pressures.

Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. These methods are optimized for large-scale production, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like halides or amines replace existing functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves its interaction with specific molecular targets. The oxazolidine ring can form hydrogen bonds and other interactions with proteins, affecting their function. The compound may also modulate enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and activity.

Comparison with Similar Compounds

Similar compounds to 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid include other oxazolidine derivatives and long-chain fatty acids. These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of the oxazolidine ring with a long aliphatic chain, providing distinct chemical and biological properties.

Some similar compounds include:

  • 2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidine
  • Tridecanoic acid derivatives
  • Other oxazolidine-containing fatty acids

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

13-(2-butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO4/c1-4-5-17-22(23(26)21(2,3)19-27-22)18-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWKCXQXOIERRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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